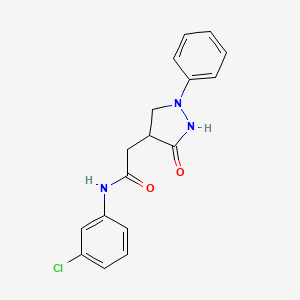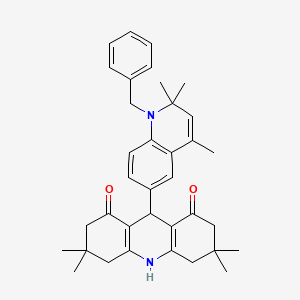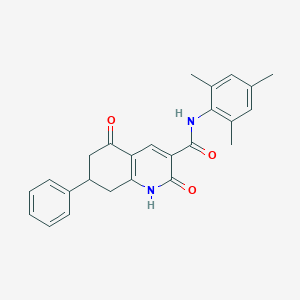![molecular formula C25H39BrN2O2 B11038152 N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11038152.png)
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a cyclohexane ring, a carboxamide group, and a bromine-substituted phenyl ring. The presence of both aromatic and aliphatic moieties suggests interesting reactivity.
- This compound may have applications in various fields due to its unique structure.
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide: is a complex organic compound with a long name, but its structure reveals its significance.
Preparation Methods
- One synthetic route involves Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. Boron reagents play a crucial role in this process .
- Commonly employed boron reagents include disiamylborane, dicyclohexylborane, diisopinocamphenylborane, and 9-Borabicyclo[3,3,1]-nonane (9-BBN).
- These reagents facilitate the coupling of aryl or vinyl halides with boronic acids or esters, leading to the desired compound.
Chemical Reactions Analysis
- Reagents like N-bromosuccinimide (NBS) are commonly used for bromination reactions .
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide: likely undergoes various reactions:
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. The unique structure might interact with specific biological targets.
Materials Science: Explore its use in designing novel materials due to its diverse functional groups.
Catalysis: Assess its catalytic properties in various reactions.
Mechanism of Action
- The compound’s mechanism of action depends on its intended application.
- If it’s a drug, study its binding to receptors or enzymes.
- If it’s a catalyst, investigate its role in specific reactions.
Comparison with Similar Compounds
- Similar compounds include other substituted benzamides or cyclohexanecarboxamides.
- Highlight the unique features of this compound compared to its counterparts.
Properties
Molecular Formula |
C25H39BrN2O2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[1-(4-bromo-3-methylanilino)-3-methyl-1-oxobutan-2-yl]-4-hexylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H39BrN2O2/c1-5-6-7-8-9-19-10-12-20(13-11-19)24(29)28-23(17(2)3)25(30)27-21-14-15-22(26)18(4)16-21/h14-17,19-20,23H,5-13H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
KAFCXAMMJWBQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038073.png)
![4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile](/img/structure/B11038074.png)


![N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11038104.png)
![3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11038112.png)
![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11038124.png)
![6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11038125.png)

![1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11038131.png)
![4-(4-methoxyanilino)-2-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11038139.png)


![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)
